molecular formula C6H3BrIN3 B8053874 5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

Numéro de catalogue: B8053874
Poids moléculaire: 323.92 g/mol
Clé InChI: XYCVNPNIUMYCGU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is a halogenated pyrazolo[1,5-a]pyrimidine derivative. This compound is characterized by the presence of bromine and iodine atoms at the 5th and 3rd positions, respectively, on the pyrazolo[1,5-a]pyrimidine ring system. It is a versatile intermediate in organic synthesis and has applications in various scientific research fields.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Pyrazolo[1,5-a]pyrimidine: The compound can be synthesized by halogenating pyrazolo[1,5-a]pyrimidine using bromine and iodine in the presence of a suitable catalyst.

  • Sandmeyer Reaction:

  • Nucleophilic Substitution: Starting from a suitable pyrazolo[1,5-a]pyrimidine derivative, nucleophilic substitution reactions can be employed to introduce bromine and iodine atoms.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the halogenated pyrazolo[1,5-a]pyrimidine to its corresponding reduced forms.

  • Substitution: Nucleophilic substitution reactions are common, where the bromine or iodine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different nucleophiles replacing the halogen atoms.

Applications De Recherche Scientifique

5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is used in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: It is used in the production of materials and chemicals.

Mécanisme D'action

The mechanism by which 5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context of its use.

Comparaison Avec Des Composés Similaires

  • 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine: Similar structure but with chlorine instead of iodine.

  • 5-Bromo-3-iodopyrazolo[1,5-a]pyridine: Similar but with a pyridine ring instead of pyrimidine.

Uniqueness: 5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is unique due to its specific halogenation pattern, which influences its reactivity and applications. The presence of both bromine and iodine atoms provides distinct chemical properties compared to other similar compounds.

This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential in drug discovery highlight its importance in the field of chemistry and beyond.

Activité Biologique

5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is a compound within the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article summarizes the current understanding of the biological activity of this compound, focusing on its anticancer properties, kinase inhibition, and potential therapeutic applications.

Structure and Synthesis

The structure of this compound consists of a pyrazolo ring fused to a pyrimidine moiety, with bromine and iodine substituents at specific positions. The synthesis of such compounds typically involves reactions between aminopyrazoles and various electrophiles, leading to high yields of functionalized derivatives. Recent methodologies have emphasized one-pot reactions that streamline the synthesis process while maintaining structural integrity and biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

  • In vitro Studies : A derivative exhibited significant growth inhibition across various cancer cell lines, achieving a mean growth inhibition (GI%) of approximately 43.9% across 56 tested lines . Specific derivatives showed IC50 values as low as 0.4 nM against acute myeloid leukemia (AML) cell lines harboring FLT3-ITD mutations, indicating potent antiproliferative effects .
  • Mechanism of Action : The compound has been shown to inhibit cyclin-dependent kinases (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical in cancer cell proliferation and survival. Notably, compounds derived from this scaffold demonstrated significant cytotoxicity in renal carcinoma cell lines, with IC50 values reported at 11.70 µM and 19.92 µM for specific derivatives .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
5-Bromo-3-IodoRFX 39311.70CDK2 Inhibition
5-Bromo-3-IodoRFX 39319.92TRKA Inhibition
Derivative 17AML Cells0.4FLT3-ITD Inhibition
Derivative 19AML Cells0.3FLT3 D835Y Mutation Inhibition

Kinase Inhibition

The compound has been identified as a selective inhibitor for various kinases, particularly those involved in cancer signaling pathways:

  • CDK2/TRKA Inhibition : The binding affinity studies revealed that the compound adopts binding modes similar to established inhibitors like milciclib for CDK2 and repotrectinib for TRKA . This suggests that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance selectivity and potency against these targets.
  • FLT3 Kinase Inhibition : The derivatives have shown promising results in inhibiting FLT3 kinase activity in AML, which is crucial given that FLT3 mutations are associated with poor prognosis in patients . Western blot analyses confirmed that these compounds effectively reduced phosphorylation levels of FLT3, thus impacting downstream signaling pathways critical for tumor growth.

Case Studies

Several case studies have illustrated the effectiveness of this compound derivatives in clinical settings:

  • Acute Myeloid Leukemia : A study demonstrated that compounds targeting FLT3 mutations could significantly reduce cell viability in resistant AML cell lines. This highlights the potential for these compounds in overcoming drug resistance commonly seen with existing therapies .
  • Renal Carcinoma : In another investigation focusing on renal carcinoma cells expressing high levels of CDK2 and TRKA, treatment with specific pyrazolo[1,5-a]pyrimidine derivatives led to notable cell cycle arrest in the G0–G1 phase and induced apoptosis .

Propriétés

IUPAC Name

5-bromo-3-iodopyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-5-1-2-11-6(10-5)4(8)3-9-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCVNPNIUMYCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)I)N=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.